molecular formula C5H13ClN2O B6250635 2-(dimethylamino)propanamide hydrochloride CAS No. 2639404-51-4

2-(dimethylamino)propanamide hydrochloride

Cat. No.: B6250635
CAS No.: 2639404-51-4
M. Wt: 152.6
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Description

2-(dimethylamino)propanamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O and a molecular weight of 152.62 g/mol . It is a white solid that is commonly used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)propanamide hydrochloride typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile, followed by hydrogenation to yield the desired compound . The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-(dimethylamino)propanamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(dimethylamino)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular function and response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethylamino)propanamide hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

2639404-51-4

Molecular Formula

C5H13ClN2O

Molecular Weight

152.6

Purity

95

Origin of Product

United States

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